Taurine-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

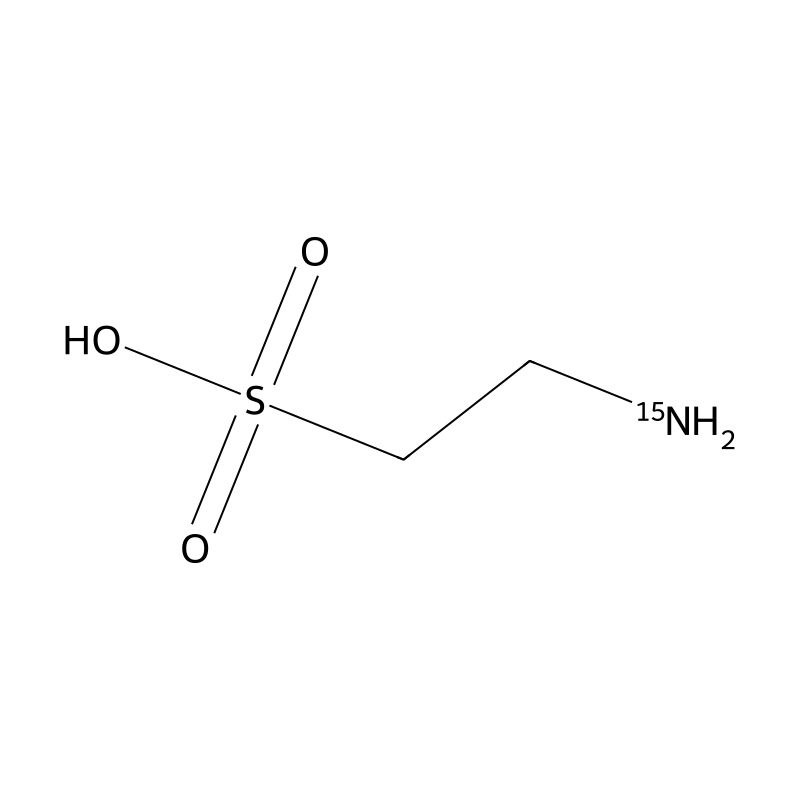

Taurine-15N is a stable isotope-labeled form of taurine, specifically the nitrogen-15 isotope of the amino sulfonic acid known as 2-aminoethanesulfonic acid. This compound is naturally occurring and plays critical roles in various biological systems. Taurine is characterized by its unique structure, which includes a sulfonic acid group and an amine group, making it a zwitterionic molecule at physiological pH. The presence of the nitrogen-15 isotope allows for specialized applications in research, particularly in tracing studies and metabolic investigations.

- Reaction with Superoxide: Taurine can react with superoxide radicals to form peroxytaurine, a peroxysulfonic acid . This reaction highlights taurine's role as an antioxidant.

- Alkylation Reactions: Taurine-15N can undergo alkylation with various halides to produce derivatives useful in synthetic chemistry .

- Formation of Derivatives: It can also react to form derivatives like taurocholic acid and tauromustine, which are biologically significant .

Taurine-15N exhibits similar biological activities to regular taurine, including:

- Neuroprotective Effects: It plays a crucial role in stabilizing cell membranes and modulating neurotransmitter release, contributing to its neuroprotective properties.

- Antioxidant Function: Taurine acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Regulation of Calcium Levels: It helps regulate intracellular calcium levels, which is vital for muscle contraction and neurotransmission.

The synthesis of taurine-15N can be achieved through various methods:

- Ammonolysis of Isethionic Acid: This method involves the reaction of isethionic acid with ammonia.

- Direct Reaction with Aziridine: Taurine can also be synthesized by reacting aziridine with sulfurous acid .

- Nitration and Hydrolysis: A more complex route involves nitration followed by hydrolysis, leading to the formation of taurine-15N from suitable precursors .

Taurine-15N has numerous applications in scientific research:

- Metabolic Studies: Its stable isotope labeling allows for tracing studies in metabolic pathways, providing insights into taurine metabolism.

- Pharmaceutical Research: Due to its biological properties, it is used in developing drugs targeting neurological disorders.

- Nutritional Studies: It is utilized in studies examining the role of taurine in nutrition and health.

Research involving taurine-15N often focuses on its interactions with various biological molecules:

- Protein Interactions: Studies have shown that taurine can influence protein folding and stability.

- Cell Signaling Pathways: It interacts with signaling pathways that regulate cellular responses to stress and inflammation.

- Neurotransmitter Systems: Interaction studies highlight its role in modulating neurotransmitter systems, particularly glutamate and GABA .

Taurine-15N shares similarities with several other compounds but has unique features that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Homotaurine | Similar amino sulfonic acid structure | Precursor to acamprosate; used in treating neurological conditions. |

| Beta-Alanine | Amino acid | Lacks the sulfonic group; primarily involved in muscle endurance. |

| Cysteamine | Aminothiol | Contains a thiol group; involved in cysteine metabolism. |

| Sulfobutylether | Sulfonic acid derivative | Used as a surfactant; differs in chain length and functional groups. |

Taurine-15N's unique nitrogen isotope labeling allows for advanced tracking in metabolic studies, setting it apart from these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant